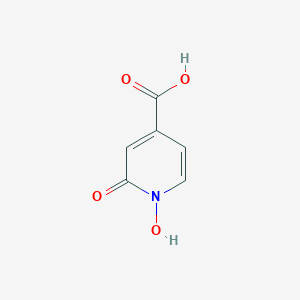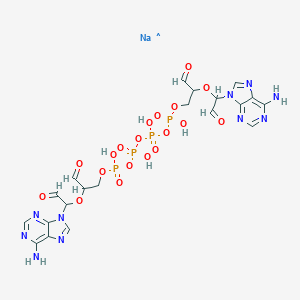
3,6-Di-O-tert-butyldimethylsilyl-D-glucal
Übersicht
Beschreibung
3,6-Di-O-tert-butyldimethylsilyl-D-glucal is a chemical compound with the empirical formula C18H38O4Si2 and a molecular weight of 374.66 g/mol . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . This compound is widely used in the field of carbohydrate chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal typically involves the protection of hydroxyl groups in D-glucal using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
3,6-Di-O-tert-butyldimethylsilyl-D-glucal undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3,6-Di-O-tert-butyldimethylsilyl-D-glucal is extensively used in scientific research, particularly in the synthesis of complex carbohydrates and glycoconjugates . It serves as a key intermediate in the preparation of oligosaccharides, which are important for studying biological processes such as cell-cell recognition, immune response, and pathogen-host interactions . Additionally, this compound is used in the development of new therapeutic agents and diagnostic tools .
Wirkmechanismus
The mechanism of action of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal involves its role as a protected sugar derivative that can undergo selective deprotection and functionalization . The tert-butyldimethylsilyl groups provide stability to the molecule, allowing for controlled reactions at specific sites. This enables the synthesis of complex carbohydrate structures with high precision .
Vergleich Mit ähnlichen Verbindungen
3,6-Di-O-tert-butyldimethylsilyl-D-glucal is unique compared to other similar compounds due to its specific protection pattern and reactivity. Similar compounds include:
3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal: This compound has an additional tert-butyldimethylsilyl group, which affects its reactivity and applications.
6-O-tert-butyldimethylsilyl-D-glucal: This compound has a single tert-butyldimethylsilyl group, making it less protected and more reactive in certain reactions.
These compounds are used in similar applications but offer different levels of protection and reactivity, making them suitable for various synthetic strategies .
Eigenschaften
IUPAC Name |
(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOCCACFOBDEV-OAGGEKHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557007 | |
| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111830-53-6 | |
| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE](/img/structure/B39105.png)












![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
